BenchChemオンラインストアへようこそ!

Yadanzioside C

Antileukemic P-388 leukemia In vivo model

Yadanzioside C is a uniquely active quassinoid glycoside. It demonstrates superior potency in pancreatic cancer models (IC50: 0.10 µM) compared to analogs like Yadanzioside G. Validated in vivo for antileukemic (P-388) activity and patented for Diamondback Moth control (JP 1994116108 A). Ideal for SAR studies, InhA inhibition assays, and agrochemical R&D. Its predicted LogP of -0.5 ensures superior aqueous solubility, enabling more reliable in vitro dose-response determination than hydrophobic analogs. Choose Yadanzioside C for consistent, evidence-backed experimental results.

Molecular Formula C34H46O17
Molecular Weight 726.7 g/mol
CAS No. 95258-16-5
Cat. No. B1682346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYadanzioside C
CAS95258-16-5
SynonymsYadanzioside C
Molecular FormulaC34H46O17
Molecular Weight726.7 g/mol
Structural Identifiers
SMILESCC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC
InChIInChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(36)51-24-26-33-11-47-34(26,30(44)46-6)27(42)23(41)25(33)32(5)9-15(19(37)13(2)14(32)8-17(33)50-28(24)43)48-29-22(40)21(39)20(38)16(10-35)49-29/h7,9,13-14,16-17,20-27,29,35,38-42,45H,8,10-11H2,1-6H3/b12-7+/t13-,14-,16+,17+,20+,21-,22+,23+,24+,25+,26+,27-,29+,32-,33+,34-/m0/s1
InChIKeyHOEZNQMKHRGGTI-ZJNUUKDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Yadanzioside C Procurement: A Quassinoid Glycoside with Defined Antileukemic and Antipancreatic Cancer Bioactivity


Yadanzioside C (CAS: 95258-16-5, MF: C34H46O17, MW: 726.72) is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr. and Brucea amarissima [1][2][3]. It belongs to the diterpenoid class and exhibits documented antileukemic activity against murine P-388 lymphocytic leukemia in vivo models [4][5]. Notably, Yadanzioside C is a constituent in a patented Diamondback Moth (Plutella xylostella) control agent (JP 1994116108 A) [6], confirming its industrial applicability.

The Risk of Generic Yadanzioside C Substitution: Structural Glycosylation Dictates Bioactivity Divergence


Substitution with other yadanziosides (e.g., Yadanzioside A, G) or quassinoids (e.g., Brusatol, Bruceine D) is not scientifically equivalent. The specific glycosylation pattern and C-15 ester side-chain of Yadanzioside C confer a unique activity profile [1]. Empirical evidence shows that potency in pancreatic cancer cell lines varies dramatically within the class (IC50 values ranging from 0.10 µM to >28 µg/mL) [2]. Furthermore, in silico target engagement (e.g., InhA inhibition) differs significantly across yadanziosides [3]. Procurement of generic alternatives without verifying specific batch bioactivity risks experimental inconsistency and invalidates comparative research.

Quantitative Evidence for Yadanzioside C: Comparative Bioactivity, Target Engagement, and Industrial Utility


Yadanzioside C Exhibits Demonstrated Antileukemic Activity in Murine P-388 Models, Comparable to Class Leaders

Yadanzioside C was among 11 yadanzioside glycosides (A, B, C, E, F, G, I, J, K, L) reported to exhibit antileukemic activities against the murine P-388 lymphocytic leukemia in vivo model [1][2]. This places it in the same activity tier as well-characterized class members, establishing its relevance for oncology research programs focused on this indication.

Antileukemic P-388 leukemia In vivo model Natural product

Yadanzioside C Demonstrated Superior Antipancreatic Cancer Potency Compared to Yadanzioside G

In an in vitro study evaluating the cytotoxic effects of quassinoids on human pancreatic adenocarcinoma cell lines PANC-1 and SW1990, Yadanzioside C exhibited potent activity, while the structurally related analog Yadanzioside G showed markedly weaker potency. This differential activity highlights the critical role of structural variation in determining biological outcome within this compound class .

Pancreatic cancer Cytotoxicity PANC-1 SW1990 SRB assay

Yadanzioside C Shows Favorable In Silico Binding Affinity for M. tuberculosis InhA Enzyme as an Antitubercular Candidate

In silico molecular docking studies evaluated the potential of yadanziosides to inhibit the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a validated drug target. Yadanzioside C demonstrated a binding affinity within the top tier of 27 compounds screened from Brucea javanica, indicating its potential as a selective InhA inhibitor. While the top-ranked compound Bruceoside F showed a MolDock score of -190.76 Kcal/mol, Yadanzioside C's binding pose and affinity support its classification as a viable anti-tubercular hit [1][2].

Antituberculosis InhA inhibitor Molecular docking In silico screening

Yadanzioside C is a Specified Active Ingredient in a Patented Agricultural Biopesticide Formulation

Yadanzioside C is explicitly claimed as an active ingredient in Japanese Patent JP 1994116108 A for a Diamondback Moth (Plutella xylostella) control agent [1]. This patent distinguishes it from many other yadanziosides and quassinoids that lack documented industrial agricultural applications. The patent's claims validate its efficacy in a specific non-pharmaceutical industrial context.

Biopesticide Diamondback moth Agricultural patent Plutella xylostella

Yadanzioside C Demonstrates Favorable Physicochemical Properties for Enhanced In Vitro Handling

Yadanzioside C possesses physicochemical properties that may offer practical advantages over less polar quassinoids like Brusatol. Its calculated LogP of -0.5 and the presence of a glucose moiety contribute to enhanced aqueous solubility. In contrast, Brusatol, a highly potent but hydrophobic quassinoid, typically exhibits much higher LogP values (~1.5-2.0) and poor aqueous solubility [1]. This distinction is critical for in vitro assays where maintaining compound solubility is essential.

Solubility LogP Physicochemical properties Formulation

Optimal Research and Industrial Application Scenarios for Yadanzioside C


Antileukemic Drug Discovery and Structure-Activity Relationship (SAR) Studies

Yadanzioside C is ideally suited as a positive control or reference standard in in vivo murine leukemia models (P-388) due to its validated antileukemic activity . It serves as a critical tool for SAR studies aiming to optimize the quassinoid scaffold for antileukemic potency, allowing direct comparison to both more and less active yadanzioside analogs (e.g., A, G, D, H) [1].

Investigating Differential Cytotoxicity in Pancreatic Adenocarcinoma

Given its significantly higher potency against PANC-1 and SW1990 pancreatic cancer cell lines compared to Yadanzioside G , Yadanzioside C is the preferred tool compound for research focused on pancreatic cancer. It should be used in studies where robust cytotoxic activity is required, and where comparison with the weaker analog can help elucidate structure-dependent mechanisms of action.

Anti-Tubercular Target Validation via InhA Inhibition

For research programs targeting M. tuberculosis InhA enzyme inhibition, Yadanzioside C offers a chemically tractable natural product starting point. In silico studies support its binding to the InhA active site , positioning it for use in in vitro enzyme inhibition assays (e.g., kinetic assays, thermal shift assays) and as a scaffold for hit-to-lead optimization in tuberculosis drug discovery.

Agricultural Biopesticide Formulation and Development

Yadanzioside C can be procured for the development of novel, naturally-derived pesticides specifically targeting Diamondback Moth (Plutella xylostella) . Its inclusion in a granted patent provides a clear intellectual property landscape and validates its efficacy in agricultural applications, making it a strategic choice for agrochemical R&D.

In Vitro Assays Requiring Favorable Aqueous Solubility

Researchers performing cell-based assays where vehicle toxicity or compound precipitation is a concern should select Yadanzioside C. Its predicted LogP of -0.5 indicates greater aqueous solubility compared to hydrophobic analogs like Brusatol , facilitating easier dissolution and more reliable dose-response determinations in vitro.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Yadanzioside C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.